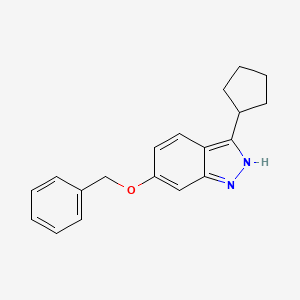

6-benzyloxy-3-cyclopentyl-1H-indazole

Description

6-Benzyloxy-3-cyclopentyl-1H-indazole is a substituted indazole derivative featuring a benzyloxy group at the 6-position and a cyclopentyl group at the 3-position of the indazole core. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system, often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or anticancer agents. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and analysis of crystallographic data.

Properties

Molecular Formula |

C19H20N2O |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-cyclopentyl-6-phenylmethoxy-2H-indazole |

InChI |

InChI=1S/C19H20N2O/c1-2-6-14(7-3-1)13-22-16-10-11-17-18(12-16)20-21-19(17)15-8-4-5-9-15/h1-3,6-7,10-12,15H,4-5,8-9,13H2,(H,20,21) |

InChI Key |

UIAVHRPEAYUNOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C3C=CC(=CC3=NN2)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences: The indazole core of the target compound contrasts with the isoquinolinone (compound g) or ethane-derivative (compound k) backbones in pharmacopeial substances. Indazoles are more rigid and planar, favoring interactions with flat binding pockets in enzymes.

Substituent Effects: Benzyloxy vs. Benzhydryloxy: The benzyloxy group (C₆H₅CH₂O-) in the target compound is less sterically hindered than the benzhydryloxy group (C₆H₅)₂CHO- in compound k, which may reduce metabolic stability but enhance binding to hydrophobic targets. Cyclopentyl vs.

Functional Group Impact :

- The absence of a polar hydroxy group (as in compounds f and g) in 6-benzyloxy-3-cyclopentyl-1H-indazole reduces hydrogen-bonding capacity but increases passive diffusion across biological membranes.

Pharmacopeial Relevance :

- Compounds like 2-(Diphenylmethoxy)-N-methylethanamine (compound j, ) share ether-linked aromatic substituents but lack the indazole scaffold, limiting direct pharmacological comparisons.

Research Findings and Limitations

- Pharmacological Potential: While emphasizes substituent diversity in pharmacopeial compounds, the indazole core’s unique bioactivity profile (e.g., kinase inhibition) remains distinct from the listed analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.